4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine
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Overview
Description
4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with benzylamine and methylamine under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)fluorescein
Uniqueness
4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4/c1-17(10-11-5-3-2-4-6-11)13-15-8-7-12(9-14)16-13/h2-8H,9-10,14H2,1H3 |
InChI Key |
BVCICJAPXWIPSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC(=N2)CN |
Origin of Product |
United States |
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